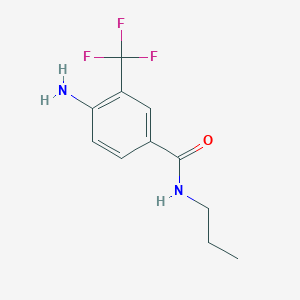

4-amino-N-propyl-3-(trifluoromethyl)benzamide

Description

Propriétés

IUPAC Name |

4-amino-N-propyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-2-5-16-10(17)7-3-4-9(15)8(6-7)11(12,13)14/h3-4,6H,2,5,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXCMRNOVFVZHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-amino-N-propyl-3-(trifluoromethyl)benzamide

A retrosynthetic analysis of 4-amino-N-propyl-3-(trifluoromethyl)benzamide identifies the primary amide bond as the key disconnection point. This bond can be logically formed through the coupling of a carboxylic acid derivative and an amine. This leads to two primary synthons: a 4-amino-3-(trifluoromethyl)benzoic acid equivalent and n-propylamine.

The 4-amino-3-(trifluoromethyl)benzoic acid precursor can be further disconnected. The amino and trifluoromethyl groups on the benzene (B151609) ring suggest a nitration and subsequent reduction strategy on a trifluoromethylated benzoic acid starting material. A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (Amide Bond): The amide bond is disconnected to yield 4-amino-3-(trifluoromethyl)benzoic acid and n-propylamine. This is a standard and reliable disconnection for amide synthesis.

Disconnection 2 (Amino Group): The amino group on the aromatic ring can be derived from the reduction of a nitro group. This points to 4-nitro-3-(trifluoromethyl)benzoic acid as a key intermediate.

Disconnection 3 (Carboxylic Acid): The benzoic acid can be synthesized from the oxidation of a corresponding toluene (B28343) derivative, namely 3-trifluoromethyl-4-nitrotoluene.

This multi-step approach allows for the strategic introduction of the required functional groups onto the aromatic scaffold.

Optimized Synthetic Routes for Target Compound Acquisition

Several synthetic routes can be devised based on the retrosynthetic analysis. The optimization of these routes focuses on yield, purity, and sustainability.

A common and effective multi-step pathway for the synthesis of 4-amino-N-propyl-3-(trifluoromethyl)benzamide is as follows:

Nitration: The synthesis can commence with the nitration of 3-(trifluoromethyl)toluene to yield 3-(trifluoromethyl)-4-nitrotoluene.

Oxidation: The methyl group of 3-(trifluoromethyl)-4-nitrotoluene is then oxidized to a carboxylic acid, forming 4-nitro-3-(trifluoromethyl)benzoic acid.

Amide Formation: The carboxylic acid is activated, often by conversion to an acyl chloride, and then reacted with n-propylamine to form the amide N-propyl-4-nitro-3-(trifluoromethyl)benzamide.

Reduction: The final step involves the reduction of the nitro group to an amino group, yielding the target compound, 4-amino-N-propyl-3-(trifluoromethyl)benzamide.

An alternative pathway could involve the amidation of 4-amino-3-(trifluoromethyl)benzoic acid. However, protecting the amino group might be necessary during the amide bond formation to prevent side reactions.

Table 1: Key Reactions in the Multi-step Synthesis

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | 3-(Trifluoromethyl)toluene | HNO₃, H₂SO₄ | 3-(Trifluoromethyl)-4-nitrotoluene |

| 2 | 3-(Trifluoromethyl)-4-nitrotoluene | KMnO₄ or other oxidizing agents | 4-Nitro-3-(trifluoromethyl)benzoic acid |

| 3 | 4-Nitro-3-(trifluoromethyl)benzoic acid | SOCl₂, then n-propylamine | N-propyl-4-nitro-3-(trifluoromethyl)benzamide |

For the specific molecule of 4-amino-N-propyl-3-(trifluoromethyl)benzamide, there are no chiral centers, and therefore, stereoselective synthesis is not a requirement. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center on the N-propyl group, stereoselective methods would become crucial. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction.

The application of green chemistry principles to the synthesis of 4-amino-N-propyl-3-(trifluoromethyl)benzamide aims to reduce the environmental impact of the process. This can be achieved through several strategies:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids where possible. For instance, the synthesis of related benzamide (B126) compounds has been demonstrated in aqueous media. mdpi.com

Catalytic Reagents: Employing catalytic methods, such as catalytic hydrogenation for the reduction of the nitro group, is preferable to stoichiometric reagents. researchgate.net This minimizes waste and often leads to higher efficiency.

Energy Efficiency: Utilizing reaction conditions that require less energy, such as room temperature reactions or microwave-assisted synthesis, can contribute to a greener process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound relies on the efficient preparation of its key precursors and intermediates.

4-Nitro-3-(trifluoromethyl)benzoic acid: This intermediate is typically synthesized by the oxidation of 3-(trifluoromethyl)-4-nitrotoluene. Potassium permanganate (B83412) (KMnO₄) is a common oxidizing agent for this transformation. researchgate.net

4-Amino-3-(trifluoromethyl)benzoic acid: This precursor can be obtained by the reduction of 4-nitro-3-(trifluoromethyl)benzoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction. researchgate.net

3-(Trifluoromethyl)benzoyl chloride: While not a direct precursor in the outlined multi-step synthesis, this compound could be used in alternative routes. It can be prepared from 3-(trifluoromethyl)benzoic acid by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

Derivatization Strategies for Structural Modification of the Benzamide Scaffold

The benzamide scaffold of 4-amino-N-propyl-3-(trifluoromethyl)benzamide offers several positions for structural modification to explore structure-activity relationships for various applications.

N-Alkylation and N-Arylation of the Amino Group: The primary amino group at the 4-position can be alkylated or arylated to introduce a wide range of substituents. This can be achieved through reductive amination or palladium-catalyzed cross-coupling reactions.

Modification of the N-Propyl Group: The N-propyl group on the amide nitrogen can be replaced with other alkyl or aryl groups by starting with different primary amines during the amide bond formation step. This allows for the exploration of the impact of the size and nature of this substituent.

Aromatic Ring Substitution: Further substitution on the aromatic ring is possible, although the existing trifluoromethyl and amino groups will direct the position of new substituents. Electrophilic aromatic substitution reactions could be employed, though they may require careful control of reaction conditions.

Amide Bond Modification: While less common, the amide bond itself can be modified, for example, by reduction to an amine.

These derivatization strategies allow for the generation of a library of related compounds for further research and development.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-amino-N-propyl-3-(trifluoromethyl)benzamide |

| 4-amino-3-(trifluoromethyl)benzoic acid |

| n-propylamine |

| 4-nitro-3-(trifluoromethyl)benzoic acid |

| 3-trifluoromethyl-4-nitrotoluene |

| 3-(trifluoromethyl)toluene |

| N-propyl-4-nitro-3-(trifluoromethyl)benzamide |

| 3-(trifluoromethyl)benzoyl chloride |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the solution-state structure and conformational dynamics of molecules. For 4-amino-N-propyl-3-(trifluoromethyl)benzamide, ¹H, ¹³C, and ¹⁹F NMR would provide a detailed picture of its molecular framework.

¹H and ¹³C NMR: The ¹H NMR spectrum would reveal distinct signals for the N-propyl group, the aromatic protons, and the amine and amide protons. The chemical shifts are influenced by the electronic effects of the amino (-NH₂) and trifluoromethyl (-CF₃) groups. Due to the restricted rotation around the amide C-N bond, it is possible that some proton signals, particularly those on the N-propyl chain closest to the nitrogen, may appear broadened or as distinct sets of signals at lower temperatures. nih.gov The chemical shifts of the aromatic protons provide insight into the electronic environment of the ring.

¹⁹F NMR: The trifluoromethyl group serves as a sensitive probe of the local molecular environment. nih.govnih.gov Its chemical shift in the ¹⁹F NMR spectrum can provide information about the conformation of the molecule and its interactions. researchgate.netnih.gov Studies on other trifluoromethyl-containing aromatic compounds have shown that the ¹⁹F chemical shift is sensitive to solvent polarity and proximate functional groups, making it a valuable tool for conformational analysis. nih.govresearchgate.net For instance, changes in the orientation of the N-propyl group relative to the CF₃ group could be reflected in the ¹⁹F chemical shift. nih.gov

Conformational Insights: The primary conformational flexibility in 4-amino-N-propyl-3-(trifluoromethyl)benzamide involves rotation around the C(O)-N bond and the Ar-C(O) bond. Analysis of Nuclear Overhauser Effect (NOE) data from 2D NMR experiments (NOESY/ROESY) could reveal through-space proximities between protons on the N-propyl chain and the aromatic ring, helping to define the preferred orientation of these groups relative to each other. mdpi.comthieme-connect.de

Table 1: Predicted NMR Chemical Shift Ranges for 4-amino-N-propyl-3-(trifluoromethyl)benzamide

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Coupling Constants (J) and Expected Multiplicity |

| ¹H | Aromatic-H | 6.5 - 7.8 | Doublets, Triplets (J ≈ 7-9 Hz) |

| Amide N-H | 7.5 - 8.5 | Broad singlet or triplet | |

| Amino N-H₂ | 4.0 - 5.5 | Broad singlet | |

| N-CH₂ (propyl) | 3.2 - 3.5 | Triplet or Quartet | |

| CH₂ (propyl) | 1.5 - 1.8 | Sextet | |

| CH₃ (propyl) | 0.9 - 1.1 | Triplet | |

| ¹³C | Carbonyl C=O | 165 - 170 | |

| Aromatic C-CF₃ | 130 - 135 | Quartet (J ≈ 30-35 Hz) | |

| Aromatic C-NH₂ | 145 - 150 | ||

| Other Aromatic C | 110 - 130 | ||

| N-CH₂ (propyl) | 40 - 45 | ||

| CH₂ (propyl) | 20 - 25 | ||

| CH₃ (propyl) | 10 - 15 | ||

| ¹⁹F | -CF₃ | -60 to -65 | Singlet |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous information about the solid-state conformation and intermolecular interactions of a molecule. While a specific crystal structure for 4-amino-N-propyl-3-(trifluoromethyl)benzamide is not publicly available, analysis of related benzamide (B126) structures allows for a detailed prediction of its likely solid-state features. nih.govresearchgate.net

Molecular Conformation: In the solid state, the amide group is expected to be nearly planar. The dihedral angle between the plane of the aromatic ring and the amide plane will be a key conformational feature. Studies on similar N-aryl benzamides show this angle can vary significantly depending on the substituents and crystal packing forces. nih.gov

Intermolecular Interactions: The presence of both hydrogen bond donors (the -NH₂ and amide -NH groups) and acceptors (the carbonyl oxygen) suggests that extensive hydrogen bonding will be a dominant feature in the crystal lattice. mdpi.com It is highly probable that molecules will form hydrogen-bonded chains or dimers. iucr.orgresearchgate.net For example, N-H···O hydrogen bonds linking the amide group of one molecule to the carbonyl oxygen of a neighbor are a common motif in benzamide crystals. nih.govresearchgate.net The amino group could also participate in forming a more complex 3D hydrogen-bonding network. iucr.org

Table 2: Predicted Crystallographic Data and Hydrogen Bonding Parameters based on Analogous Structures

| Parameter | Predicted Value/Feature | Significance |

| Crystal System | Monoclinic or Triclinic | Common for substituted benzamides nih.govresearchgate.net |

| Space Group | P2₁/c or P-1 | Frequently observed for benzamides with centrosymmetric packing nih.govresearchgate.net |

| Key Torsion Angle | Ar-C(O)-N-C | Defines the relative orientation of the aromatic ring and the propyl group. |

| Hydrogen Bond Type 1 | N-H(amide) ··· O=C(amide) | Formation of chains or dimers, a primary packing motif. researchgate.net |

| H···A Distance | 1.8 - 2.2 Å | Indicates a strong hydrogen bond. |

| D-H···A Angle | 150 - 180° | High linearity suggests a strong, directional interaction. |

| Hydrogen Bond Type 2 | N-H(amino) ··· O=C(amide) | Cross-linking of primary chains, building a 3D network. |

Mass Spectrometry for Mechanistic Insights and Isotopic Labeling Studies

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), 4-amino-N-propyl-3-(trifluoromethyl)benzamide would first form a molecular ion (M⁺•). The most characteristic fragmentation pathway for benzamides involves the cleavage of the amide C-N bond (α-cleavage). researchgate.netlibretexts.org This would result in the formation of a stable 4-amino-3-(trifluoromethyl)benzoyl cation. This cation could subsequently lose a molecule of carbon monoxide (CO) to yield a substituted phenyl cation. researchgate.netchemguide.co.uk Another likely fragmentation is the cleavage of the C-C bond adjacent to the nitrogen in the propyl group, leading to the loss of an ethyl radical.

Isotopic Labeling Studies: Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways. nih.govmusechem.comresearchgate.net By strategically replacing atoms with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), the fragmentation pathways in mass spectrometry can be definitively confirmed. researchgate.net For instance, labeling the carbonyl carbon with ¹³C would result in a +1 mass unit shift for the benzoyl cation fragment but not for fragments derived from the propyl amine portion, confirming the cleavage site. Similarly, deuterium (B1214612) labeling of the N-propyl group could help elucidate rearrangement processes and provide insights into the compound's behavior in metabolic or degradation studies. researchgate.netnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |

| 246 | [C₁₀H₁₁F₃N₂O]⁺• | Molecular Ion (M⁺•) |

| 217 | [C₁₀H₁₀F₃N₂O]⁺ | Loss of ethyl radical (•C₂H₅) from the propyl group |

| 189 | [C₈H₅F₃NO]⁺ | α-cleavage: Loss of propylamine (B44156) radical (•NHCH₂CH₂CH₃) |

| 161 | [C₇H₅F₃N]⁺ | Loss of carbon monoxide (CO) from the benzoyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Research

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and are particularly sensitive to the molecule's local environment, making them excellent for polymorphism research. nih.gov

Functional Group Analysis: The IR and Raman spectra of 4-amino-N-propyl-3-(trifluoromethyl)benzamide would exhibit characteristic bands confirming the presence of its key functional groups. The N-H stretching vibrations from the amide and amine groups would appear in the region of 3200-3500 cm⁻¹. The strong C=O stretching vibration of the amide (Amide I band) is expected around 1630-1680 cm⁻¹. ksu.edu.sa The N-H bending vibration (Amide II band) typically appears near 1550 cm⁻¹. The strong C-F stretching vibrations associated with the -CF₃ group would be prominent in the 1100-1350 cm⁻¹ region. mdpi.comresearchgate.net

Polymorphism Research: Many pharmaceutical compounds can exist in different crystalline forms, or polymorphs, which can have different physical properties. azom.comresearchgate.net Vibrational spectroscopy is highly effective at distinguishing between polymorphs because subtle changes in crystal packing and intermolecular interactions (especially hydrogen bonding) lead to detectable shifts in vibrational frequencies. nih.govazom.com The low-frequency region of the Raman spectrum (below 200 cm⁻¹), which corresponds to lattice vibrations, is particularly sensitive to crystal packing and can provide a distinct fingerprint for each polymorphic form. azom.comnih.gov Therefore, IR and Raman spectroscopy would be critical tools for identifying and characterizing any potential polymorphs of 4-amino-N-propyl-3-(trifluoromethyl)benzamide.

Table 4: Characteristic Vibrational Frequencies (IR/Raman)

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Activity |

| 3450 - 3300 | N-H Stretch (Amine, Asymmetric & Symmetric) | IR, Raman |

| 3350 - 3250 | N-H Stretch (Amide) | IR, Raman |

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |

| 2980 - 2850 | Aliphatic C-H Stretch (Propyl) | IR, Raman |

| 1680 - 1630 | C=O Stretch (Amide I) | Strong in IR, Medium in Raman |

| 1600 - 1550 | N-H Bend (Amide II) | IR, Raman |

| ~1600, ~1475 | Aromatic C=C Stretch | IR, Raman |

| 1350 - 1100 | C-F Stretch (-CF₃) | Strong in IR |

| < 200 | Lattice Vibrations (Phonon Modes) | Raman |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-amino-N-propyl-3-(trifluoromethyl)benzamide, DFT calculations can elucidate properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations are instrumental in predicting the molecule's reactivity and interaction with biological macromolecules. researchgate.net

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group on the benzamide (B126) scaffold significantly influences the electronic properties. DFT studies on similar substituted benzamides have shown that such functional groups modulate the electron distribution across the aromatic ring and the amide linkage. nih.gov

Illustrative DFT-Calculated Properties of 4-amino-N-propyl-3-(trifluoromethyl)benzamide

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical reactivity and stability of the molecule. |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods can provide highly accurate predictions of molecular properties. For 4-amino-N-propyl-3-(trifluoromethyl)benzamide, ab initio calculations can be employed to obtain a precise understanding of its geometry and electronic structure, serving as a benchmark for other computational methods. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 4-amino-N-propyl-3-(trifluoromethyl)benzamide, docking studies can be used to screen for potential biological targets and to understand the molecular basis of its activity. The benzamide moiety is a common scaffold in many biologically active compounds, and the specific substitutions on this molecule will dictate its binding affinity and selectivity for various receptors. nih.govnih.govnih.gov

Docking simulations of 4-amino-N-propyl-3-(trifluoromethyl)benzamide into the active sites of various enzymes or receptors would likely reveal key interactions. The amino group can act as a hydrogen bond donor, the carbonyl oxygen of the amide as a hydrogen bond acceptor, and the trifluoromethyl group can engage in hydrophobic or electrostatic interactions. semanticscholar.org

Potential Interacting Residues in a Hypothetical Receptor Active Site

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Amino group (-NH2) | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bonding | Amide carbonyl (-C=O) | Arginine, Lysine, Asparagine |

| Hydrophobic Interactions | Propyl chain, Benzene (B151609) ring | Leucine, Isoleucine, Valine, Phenylalanine |

Note: This table is illustrative and the actual interactions would depend on the specific protein target.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For 4-amino-N-propyl-3-(trifluoromethyl)benzamide, MD simulations can provide insights into its conformational flexibility, both in solution and when bound to a biological target. Understanding the conformational landscape is crucial, as the bioactive conformation may differ from the lowest energy state in solution.

Furthermore, MD simulations can be used to investigate the stability of the ligand-protein complex predicted by molecular docking and to estimate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. These simulations can also provide information on the kinetics of binding and unbinding events.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By developing QSAR models for a series of benzamide derivatives, it is possible to predict the activity of 4-amino-N-propyl-3-(trifluoromethyl)benzamide and to design new analogs with improved properties. nih.govjonuns.commdpi.com

The descriptors used in QSAR models can be derived from the molecular structure and can be steric, electronic, or hydrophobic in nature. For 4-amino-N-propyl-3-(trifluoromethyl)benzamide, relevant descriptors would include parameters that quantify the properties of the substituents, such as Hammett constants for the amino and trifluoromethyl groups, and descriptors for the propyl chain, such as its volume or surface area.

In Silico Prediction of Pharmacokinetic/Pharmacodynamic Properties (Computational ADMET)

Computational methods for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are essential in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov For 4-amino-N-propyl-3-(trifluoromethyl)benzamide, various in silico tools can be used to predict its ADMET properties. nih.govnih.govnih.govjonuns.com

Predicted ADMET Properties of 4-amino-N-propyl-3-(trifluoromethyl)benzamide

| ADMET Property | Predicted Outcome | Implication |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability | Moderate to High | Good potential for oral absorption. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | The molecule's size and lipophilicity may allow it to cross the BBB. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential inhibitor of certain CYP isozymes | Possibility of drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Moderate | A portion of the compound may be cleared by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Should be experimentally verified to assess cardiac risk. |

Note: The data in this table is for illustrative purposes and is based on general predictions for compounds with similar structural features. jonuns.com These predictions require experimental validation.

Structure Activity Relationship Sar Elucidation and Analog Design

Design Principles for 4-amino-N-propyl-3-(trifluoromethyl)benzamide Analogs

The design of analogs of 4-amino-N-propyl-3-(trifluoromethyl)benzamide is guided by established medicinal chemistry principles. The core scaffold presents several key regions for modification: the benzamide (B126) ring, the N-propyl group, the amino group, and the trifluoromethyl group. The primary goal is to enhance desired biological activities while minimizing off-target effects.

Key design principles include:

Scaffold Hopping and Core Refinement: While maintaining the essential benzamide core, modifications can be explored. For instance, altering the substitution pattern on the aromatic ring or replacing the phenyl ring with a bioisosteric heterocycle could modulate activity.

Side Chain Extension and Modification: The N-propyl group can be extended, shortened, or branched to probe the size and shape of the binding pocket. Introducing cyclic moieties or polar functional groups to the propyl chain can also influence pharmacokinetic properties.

Modulation of Physicochemical Properties: Substituents can be varied to systematically alter properties like lipophilicity, electronic character, and hydrogen bonding capacity. For example, the trifluoromethyl group is a strong electron-withdrawing group that increases lipophilicity; its replacement with other electron-withdrawing or -donating groups can fine-tune the electronic profile of the molecule.

Conformational Constraint: Introducing rigid elements, such as double bonds or small rings, into the N-propyl side chain can lock the molecule into a specific conformation. This can lead to higher affinity for the target if the constrained conformation is the bioactive one.

Systematic Chemical Modification and SAR Mapping of the Benzamide Core

Systematic modification of the 4-amino-N-propyl-3-(trifluoromethyl)benzamide scaffold is crucial for mapping its SAR. This process involves making discrete changes to the molecule and assessing the impact on its biological activity.

Aromatic Ring Substitutions: The substitution pattern on the benzamide ring is a critical determinant of activity. The existing 4-amino and 3-trifluoromethyl groups significantly influence the electronic and steric properties of the ring.

Position of the Amino Group: Moving the amino group from the 4-position to the 2- or 3-position would likely have a profound impact on the molecule's interaction with its biological target. The 4-amino group's ability to act as a hydrogen bond donor is often crucial for anchoring the molecule in a binding site.

Introduction of Additional Substituents: Adding other substituents, such as halogens, alkyl, or alkoxy groups, to the remaining positions on the benzamide ring can be used to probe for additional binding interactions and to modulate physicochemical properties.

N-Alkyl Chain Modifications: The N-propyl group is another key area for modification.

Chain Length: Varying the length of the alkyl chain (e.g., ethyl, butyl, pentyl) can determine the optimal size for fitting into a hydrophobic pocket.

Branching: Introducing branching (e.g., isopropyl, isobutyl) can explore the steric tolerance of the binding site.

Cyclic Analogs: Replacing the propyl group with a cyclopropyl (B3062369) or cyclobutyl moiety can introduce conformational rigidity.

The following table illustrates a hypothetical SAR mapping based on modifications of the benzamide core, drawing from general principles observed in similar compound series.

| Modification | Rationale | Predicted Impact on Activity |

| Move 4-amino to 2-position | Alter hydrogen bonding vectors | Likely decrease or loss of activity |

| Move 3-CF3 to 2-position | Alter steric and electronic profile | Significant change in activity, potentially a decrease |

| Replace N-propyl with N-ethyl | Decrease lipophilicity and size | Activity may decrease if a larger hydrophobic pocket is present |

| Replace N-propyl with N-butyl | Increase lipophilicity and size | Activity may increase if the binding pocket can accommodate a larger group |

| Introduce a methyl group at the 2-position | Increase steric bulk near the amide | Potential decrease in activity due to steric hindrance |

Impact of Substituent Variations on Mechanistic Activity Profiles

Substituent variations on the 4-amino-N-propyl-3-(trifluoromethyl)benzamide scaffold can significantly impact its mechanistic activity profile by altering its electronic properties, lipophilicity, and steric interactions.

Electronic Effects: The trifluoromethyl group at the 3-position is a potent electron-withdrawing group. This influences the acidity of the N-H proton of the amide and the electron density of the aromatic ring. Replacing it with an electron-donating group, such as a methoxy (B1213986) group, would have the opposite effect, potentially altering the strength of hydrogen bonds and other electronic interactions with the target. Studies on other benzamide series have shown that electron-withdrawing groups can be crucial for activity.

Steric Factors: The size and shape of substituents play a critical role in how the molecule fits into its binding site. A bulky substituent at a position that is close to the binding pocket wall could lead to a loss of activity due to steric hindrance. Conversely, a substituent that fills a vacant hydrophobic pocket could enhance binding affinity.

The table below summarizes the potential impact of varying substituents on key molecular properties and, consequently, on the mechanistic activity profile.

| Substituent Variation | Property Affected | Potential Mechanistic Impact |

| 3-CF3 → 3-Cl | Reduced lipophilicity and electron-withdrawing strength | Altered binding affinity and membrane permeability |

| 4-NH2 → 4-OH | Change in hydrogen bonding (donor/acceptor) | Altered binding mode and selectivity |

| N-propyl → N-cyclopropyl | Increased rigidity, altered lipophilicity | Conformational restriction, potentially leading to increased potency |

| N-propyl → N-(3-hydroxypropyl) | Increased polarity | Improved aqueous solubility, potential for new hydrogen bonding interactions |

Bioisosteric Replacements and Their Effects on Target Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. In the context of 4-amino-N-propyl-3-(trifluoromethyl)benzamide, the amide bond is a key target for bioisosteric replacement due to its potential for hydrolysis by metabolic enzymes.

Common bioisosteres for the amide group include:

Thioamides: Replacing the carbonyl oxygen with sulfur results in a thioamide. This modification alters the hydrogen bonding properties, as the thioamide N-H is more acidic and the C=S group is a weaker hydrogen bond acceptor.

Triazoles: 1,2,4- and 1,2,3-triazoles are common non-classical bioisosteres of the amide bond. They are planar, rigid, and can mimic the hydrogen bond donor-acceptor pattern of the amide while being metabolically more stable.

Trifluoroethylamines: The trifluoroethylamine group is a more recent amide bioisostere. The electron-withdrawing trifluoromethyl group mimics the electronic character of the carbonyl oxygen and can enhance metabolic stability.

Sulfonamides: A sulfonamide group can also replace the amide, offering a different geometric arrangement (tetrahedral at the sulfur atom) and altered hydrogen bonding capabilities.

The replacement of the amide bond with a bioisostere can have several effects on target interactions:

Altered Hydrogen Bonding: Different bioisosteres will have distinct hydrogen bond donor and acceptor capabilities, which can lead to changes in binding affinity and selectivity.

Enhanced Metabolic Stability: Many amide bioisosteres are more resistant to enzymatic cleavage, which can lead to improved pharmacokinetic profiles.

The following table provides examples of bioisosteric replacements for the amide group in 4-amino-N-propyl-3-(trifluoromethyl)benzamide and their potential consequences.

| Original Group | Bioisosteric Replacement | Potential Effects on Target Interactions and Properties |

| -C(=O)NH- | -C(=S)NH- (Thioamide) | Altered hydrogen bonding, increased lipophilicity |

| -C(=O)NH- | 1,2,4-Triazole | Increased metabolic stability, rigidified linker, different H-bonding pattern |

| -C(=O)NH- | -CH2-CF2-NH- (Trifluoroethylamine) | Increased metabolic stability, altered electronics, potential for new interactions |

| -C(=O)NH- | -S(=O)2NH- (Sulfonamide) | Tetrahedral geometry, increased acidity of N-H, potential for new H-bonds |

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no research data available for the specific chemical compound "4-amino-N-propyl-3-(trifluoromethyl)benzamide." As a result, it is not possible to generate an article on its "Mechanistic Investigations at the Molecular and Cellular Level (In Vitro)" according to the detailed outline provided.

The instructions emphasize that the article must focus solely on "4-amino-N-propyl-3-(trifluoromethyl)benzamide" and adhere strictly to the provided outline, including detailed research findings and data tables for the following sections:

Mechanistic Investigations at the Molecular and Cellular Level in Vitro

Mechanistic Studies on Cellular Uptake and Intracellular Distribution

Extensive searches for this specific compound have not yielded any published studies detailing its synthesis, biological activity, or mechanism of action. Therefore, no information exists to populate the requested sections of the article.

While research exists for other benzamide (B126) derivatives with some structural similarities, the user's instructions strictly prohibit the inclusion of information that falls outside the explicit scope of "4-amino-N-propyl-3-(trifluoromethyl)benzamide." To maintain scientific accuracy and adhere to the provided constraints, the requested article cannot be written.

Pre Clinical Pharmacological Characterization in in Vivo Models Non Human

Assessment of Efficacy in Relevant Animal Models (e.g., disease models)

There is no available information from preclinical studies to assess the efficacy of 4-amino-N-propyl-3-(trifluoromethyl)benzamide in any relevant animal models of disease.

Pharmacodynamic Endpoints and Target Engagement in Animal Tissues

Information regarding the pharmacodynamic endpoints and the extent of target engagement for 4-amino-N-propyl-3-(trifluoromethyl)benzamide in animal tissues is not documented in available scientific resources.

Investigative Studies on Metabolism and Distribution in Animal Systems (Mechanistic/Analytical Focus)

There are no published investigative studies detailing the metabolism and distribution of 4-amino-N-propyl-3-(trifluoromethyl)benzamide within animal systems.

Biomarker Identification and Validation in Animal Models

The identification and validation of biomarkers in animal models following administration of 4-amino-N-propyl-3-(trifluoromethyl)benzamide have not been reported in the scientific literature.

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Methods (HPLC, GC, SFC) for Purity and Quantitative Analysis in Research Matrices

Chromatographic techniques are fundamental for the separation, identification, and quantification of "4-amino-N-propyl-3-(trifluoromethyl)benzamide" and its related impurities in research matrices. The choice of method depends on the analyte's physicochemical properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of non-volatile and thermally stable compounds like "4-amino-N-propyl-3-(trifluoromethyl)benzamide". Method development would focus on optimizing separation efficiency, peak symmetry, and analysis time. Based on methods developed for structurally similar compounds such as bicalutamide (B1683754), a typical RP-HPLC method could be established. rjpn.orgrasayanjournal.co.in For instance, a C18 column is often the stationary phase of choice, providing effective separation based on hydrophobicity. rjpn.orgrasayanjournal.co.in

A potential HPLC method could utilize a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. rjpn.orgrasayanjournal.co.in The ratio of these components can be adjusted for optimal resolution. The inclusion of an acid, such as formic acid or o-phosphoric acid, in the mobile phase can improve peak shape by ensuring the amino group is protonated. rjpn.orgnih.gov Detection is commonly performed using a UV detector at a wavelength corresponding to the compound's maximum absorbance, which for similar aromatic structures is often in the range of 270-280 nm. rjpn.orgrasayanjournal.co.in Fluorescence detection could also be explored, as related compounds show native fluorescence, offering enhanced sensitivity and selectivity. nih.gov

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. Due to the presence of a polar primary amine and an amide group, "4-amino-N-propyl-3-(trifluoromethyl)benzamide" is not inherently volatile. Therefore, derivatization is typically required to replace active hydrogens with nonpolar moieties, thereby increasing volatility and improving chromatographic behavior. sigmaaldrich.com A common derivatization technique is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

The derivatized analyte can then be separated on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. sciforum.net Detection can be achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern of the derivatized compound. sciforum.net

Supercritical Fluid Chromatography (SFC): SFC emerges as a powerful alternative to both HPLC and GC, offering the advantages of high efficiency and rapid analysis times. This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption compared to HPLC. For a compound like "4-amino-N-propyl-3-(trifluoromethyl)benzamide", SFC could provide efficient separation from its impurities, particularly for chiral separations if enantiomers are present. The polarity of the mobile phase can be fine-tuned by adding co-solvents such as methanol, enhancing the elution of the polar analyte. Detection can be performed using standard HPLC detectors like UV or MS.

Interactive Table: Hypothetical Chromatographic Conditions

| Parameter | HPLC | GC (after derivatization) | SFC |

|---|---|---|---|

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) rjpn.org | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm) sciforum.net | Chiral or Achiral packed column |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 2.8) (40:60 v/v) rasayanjournal.co.in | Helium carrier gas sciforum.net | Supercritical CO2 with Methanol co-solvent |

| Flow Rate | 1.0 mL/min rjpn.orgrasayanjournal.co.in | 1.0 mL/min sciforum.net | 2-4 mL/min |

| Detection | UV at 270 nm rasayanjournal.co.in | Mass Spectrometry (MS) sciforum.net | UV or MS |

| Temperature | Ambient | Temperature programmed (e.g., 100°C to 300°C) | 40°C |

Mass Spectrometry-Based Assays for Metabolite Identification in Research Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification and structural elucidation of metabolites in biological samples. For "4-amino-N-propyl-3-(trifluoromethyl)benzamide," metabolic pathways likely involve oxidation and conjugation reactions, similar to other xenobiotics. researchgate.net

In a typical research workflow, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine from animal models) studies would be analyzed. An LC-MS/MS method would be developed to separate the parent compound from its potential metabolites. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and can be operated in either positive or negative ion mode. researchgate.net For "4-amino-N-propyl-3-(trifluoromethyl)benzamide", positive ion mode would likely show a strong signal for the protonated molecule [M+H]+.

Metabolite identification is achieved by comparing the mass spectra of the metabolites to that of the parent compound. Common metabolic transformations to anticipate include:

Hydroxylation: An increase of 16 Da in the molecular weight.

Glucuronidation: A significant increase of 176 Da, often observed for compounds with hydroxyl or amino groups. researchgate.netnih.gov This is a major metabolic route for the structurally related bicalutamide. researchgate.net

N-dealkylation: Loss of the propyl group, resulting in a decrease in molecular weight.

High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the metabolites and distinguishing between isobaric species.

Interactive Table: Potential Metabolites and their Mass Signatures

| Metabolic Pathway | Mass Change | Expected m/z of [M+H]+ (Parent m/z = 261.1) |

|---|---|---|

| Parent Compound | - | 261.1 |

| Hydroxylation | +16 Da | 277.1 |

| Glucuronidation | +176 Da | 437.1 |

| N-dealkylation | -42 Da | 219.1 |

Spectrophotometric and Spectrofluorometric Assays for In Vitro Studies

For high-throughput screening or simpler in vitro assays where chromatographic separation is not required, spectrophotometric and spectrofluorometric methods can be developed. These methods are generally faster and less expensive than chromatography.

Spectrophotometric Assays: The presence of a primary aromatic amine group in "4-amino-N-propyl-3-(trifluoromethyl)benzamide" allows for colorimetric reactions that can be quantified using a UV-Visible spectrophotometer. nih.gov One common method involves diazotization of the primary aromatic amine with nitrous acid, followed by coupling with a chromogenic agent (e.g., N-(1-Naphthyl)ethylenediamine) to produce a highly colored azo dye. The absorbance of the resulting solution is then measured at the wavelength of maximum absorbance (λmax), which is typically in the visible range. rasayanjournal.co.in Another approach involves reaction with reagents like Fe(III)-ferrozine, where the amine reduces Fe(III) to Fe(II), forming a colored complex with ferrozine (B1204870) that can be measured spectrophotometrically. nih.gov

Spectrofluorometric Assays: If the compound exhibits native fluorescence, a direct spectrofluorometric assay can be developed. This would involve determining the optimal excitation and emission wavelengths. Such methods are often more sensitive and selective than absorbance-based assays. For compounds that are not natively fluorescent, derivatization with a fluorogenic reagent can be employed. The development of an HPLC method with fluorescence detection for the related compound bicalutamide suggests that "4-amino-N-propyl-3-(trifluoromethyl)benzamide" may also possess fluorescent properties that could be exploited for a direct assay. nih.gov

Bioanalytical Method Validation for Pre-clinical Research Samples (e.g., tissue homogenates, biological fluids from animal models)

Before a developed analytical method can be reliably used to generate concentration data for pharmacokinetic or other pre-clinical studies, it must undergo rigorous validation. Bioanalytical method validation ensures that the method is suitable for its intended purpose and provides accurate and reproducible results. japsonline.com The validation is typically performed in accordance with guidelines from regulatory bodies like the FDA or ICH. ijcrr.com

For a quantitative LC-MS/MS method to analyze "4-amino-N-propyl-3-(trifluoromethyl)benzamide" in a biological matrix like rat plasma, the following key parameters must be evaluated: japsonline.comintertek.com

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and matrix components. japsonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (r²) should ideally be ≥ 0.99. hilarispublisher.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples), with acceptance criteria often set at ±15% deviation from the nominal value (±20% for the Lower Limit of Quantification). ijcrr.comnih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard containing the analyte at the same concentration.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal. nih.gov

Stability: The stability of the analyte in the biological matrix under various conditions that it may encounter during sample handling, processing, and storage. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. japsonline.com

Interactive Table: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Establish the concentration range of reliable quantitation. | ≥ 0.99 hilarispublisher.com |

| Accuracy | Closeness to the true value. | Mean value within ±15% of nominal concentration (±20% at LLOQ). ijcrr.com |

| Precision (%RSD) | Reproducibility of measurements. | ≤15% (≤20% at LLOQ). ijcrr.com |

| LLOQ | Lowest quantifiable concentration. | Analyte response should be at least 5 times the blank response. |

| Recovery | Efficiency of sample extraction. | Consistent, precise, and reproducible. |

| Stability | Analyte integrity under various conditions. | Analyte concentration within ±15% of initial concentration. japsonline.com |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies for Related Compounds

The development of efficient, sustainable, and versatile synthetic methods is crucial for expanding the chemical space around the 4-amino-N-propyl-3-(trifluoromethyl)benzamide scaffold. While traditional methods for amide bond formation are well-established, future research will likely focus on innovative strategies that offer improved yields, scalability, and access to a wider array of structural analogues.

Key areas of exploration include:

Catalytic Innovations: The use of novel catalysts, including biocatalysts and advanced transition metal catalysts, can enable milder reaction conditions and provide greater control over stereochemistry. For instance, palladium catalysts have been effectively used for intramolecular C-H amidation in the synthesis of complex heterocyclic systems. mdpi.com

Green Chemistry Approaches: Emphasis on environmentally friendly synthesis is growing. mdpi.com This includes the use of safer solvents, reducing the number of synthetic steps, and employing reagents that minimize toxic byproducts, such as using potassium permanganate (B83412) with a phase transfer catalyst as a non-toxic oxidant in place of more hazardous materials. researchgate.net

These advanced synthetic methodologies will be instrumental in generating diverse libraries of benzamide (B126) derivatives for biological screening and structure-activity relationship (SAR) studies.

Deeper Mechanistic Insights into Target Interaction Dynamics

Understanding precisely how compounds like 4-amino-N-propyl-3-(trifluoromethyl)benzamide interact with their biological targets at a molecular level is fundamental to rational drug design. Future research will employ a combination of experimental and computational techniques to gain a more dynamic and detailed picture of these interactions.

Advanced Structural Biology: High-resolution X-ray crystallography and cryo-electron microscopy will continue to be vital for capturing static snapshots of ligand-protein complexes. The co-crystal structure of related RAF inhibitors, for example, has revealed specific binding modes, such as how the trifluoromethyl pyridyl moiety occupies a hydrophobic pocket created by the rotation of the DFG group in the kinase. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a computational "movie" of how a ligand and its target protein interact and move over time. These simulations can reveal key conformational changes, the role of water molecules in the binding site, and the stability of specific interactions, complementing the static pictures from structural biology. tandfonline.com

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the kinetics (on- and off-rates) and thermodynamics of binding, offering a deeper understanding of the forces driving the interaction.

These approaches will allow researchers to move beyond simple binding affinity measurements and develop a more nuanced understanding of the structure-kinetic and structure-thermodynamic relationships that govern biological activity.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery. nih.gov For benzamide derivatives, these computational tools offer powerful new ways to design novel compounds with desired properties and to accelerate the optimization process.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of hypothetical compounds based on their chemical structures. nih.govresearchgate.net By training on existing datasets of benzamide derivatives, these models can identify key structural features required for potency and selectivity. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly sift through vast digital libraries containing billions of compounds to identify those most likely to be active against a specific target. researchgate.net This significantly reduces the number of compounds that need to be synthesized and tested in the lab.

De Novo Design: Generative AI models can design entirely new molecules from scratch, optimized to fit the binding site of a target protein and possess desirable drug-like properties. researchgate.netyoutube.com These models can learn the underlying "rules" of chemistry and molecular recognition to propose novel benzamide scaffolds that a human chemist might not have conceived. youtube.com

The integration of AI/ML is not meant to replace medicinal chemists but to augment their capabilities, allowing for more data-driven and efficient design cycles. nih.gov

Table 1: Applications of AI/ML in Benzamide Derivative Research

| Application Area | Technique | Potential Impact |

| Hit Identification | Virtual Screening, Active Learning | Rapidly identifies promising candidates from large compound libraries. nih.gov |

| Lead Optimization | Predictive QSAR, Generative Models | Guides chemical modifications to improve potency and reduce off-target effects. nih.govresearchgate.net |

| Property Prediction | Deep Learning, Graph Neural Networks | Predicts ADME/T properties early in the design phase. researchgate.net |

| Synthesis Planning | Retrosynthesis Algorithms | Suggests efficient synthetic routes for novel designed compounds. acs.org |

Integration with Systems Biology Approaches for Comprehensive Biological Profiling

Rather than focusing on a single target, systems biology aims to understand how a compound affects the complex network of interactions within a cell or organism. Applying this holistic approach to 4-amino-N-propyl-3-(trifluoromethyl)benzamide and its analogues can uncover novel mechanisms of action, identify biomarkers for efficacy, and predict potential side effects.

Future research in this area will involve:

Omics Profiling: Techniques such as transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite changes) can provide a global snapshot of the cellular response to compound treatment.

Pathway Analysis: By analyzing which genes, proteins, or pathways are altered by a compound, researchers can build a more comprehensive picture of its biological effects beyond its primary target.

Integrating these high-dimensional datasets will provide a richer, more context-dependent understanding of the biological profile of benzamide derivatives, facilitating their development and potential clinical application.

Challenges and Opportunities in the Academic Research of Benzamide Derivatives

The academic pursuit of benzamide derivatives is filled with both significant challenges and exciting opportunities. Navigating this landscape effectively is key to unlocking the full therapeutic potential of this class of compounds.

Challenges:

Synthesis of Complex Analogues: While new methods are emerging, the synthesis of structurally complex or stereochemically pure benzamide derivatives can still be a significant hurdle, requiring specialized expertise and resources.

Access to High-Quality Biological Data: The development of robust AI/ML models is critically dependent on the availability of large, high-quality datasets. nih.gov A lack of standardized, publicly available data for benzamide derivatives can hamper computational efforts.

Translational Gap: Bridging the gap between promising results in academic labs and progression toward clinical development remains a major challenge, often due to a lack of resources for extensive preclinical testing.

Opportunities:

Exploring New Biological Targets: The versatile benzamide scaffold can be adapted to target a wide range of proteins. Academic research is well-positioned to explore novel and unconventional targets, such as those involved in rare diseases or emerging infectious diseases. Benzamide derivatives have shown potential as smoothened antagonists, histone deacetylase inhibitors, and glucokinase activators. tandfonline.comnih.govnih.gov

Open Science and Collaboration: Collaborative platforms and open-source data sharing can help overcome the limitations of individual labs. By pooling data and expertise, the academic community can accelerate the pace of discovery.

Technological Advancement: The increasing accessibility of advanced computational tools, automation, and high-throughput screening technologies empowers academic researchers to undertake more ambitious and impactful projects.

The future of research on 4-amino-N-propyl-3-(trifluoromethyl)benzamide and its chemical relatives is bright. By embracing novel synthetic strategies, leveraging advanced analytical and computational tools, and fostering a collaborative research environment, the scientific community can continue to explore and expand the therapeutic potential of benzamide derivatives.

Q & A

Q. What are the key steps and reagents for synthesizing 4-amino-N-propyl-3-(trifluoromethyl)benzamide?

The synthesis involves sequential functionalization of the benzamide core. A typical pathway includes:

- Step 1: Reacting O-benzyl hydroxylamine hydrochloride with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) under ice-cooled alkaline conditions (e.g., Na₂CO₃) to form the intermediate N-benzyloxy amide .

- Step 2: Introducing the propylamine group via nucleophilic substitution or coupling reactions, optimized with catalysts like sodium pivalate in acetonitrile .

- Purification: Column chromatography or recrystallization from diethyl ether/pentane mixtures is recommended. Hazardous intermediates (e.g., trichloroisocyanuric acid) require strict temperature control due to decomposition risks .

Q. How can this compound be characterized spectroscopically and crystallographically?

- NMR and MS: Use -/-NMR to confirm substitution patterns (e.g., trifluoromethyl and propylamino groups). High-resolution mass spectrometry (HRMS) validates molecular weight .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions .

Q. What safety protocols are critical during synthesis and handling?

- Hazard Analysis: Conduct a pre-experiment risk assessment using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key hazards include mutagenicity (Ames II testing) and thermal instability of intermediates .

- PPE and Ventilation: Use fume hoods, nitrile gloves, and eye protection. Avoid exposure to dichloromethane and sodium pivalate .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and selectivity?

- Variables to Test:

- Solvent Effects: Compare polar aprotic solvents (e.g., acetonitrile) vs. non-polar solvents (DCM) for coupling efficiency .

- Catalyst Screening: Evaluate sodium pivalate vs. triethylamine for amidation kinetics .

- Temperature Control: DSC data shows decomposition above 40°C; maintain reactions at 0–25°C .

- Design of Experiments (DoE): Use factorial designs to assess interactions between variables. Reference Table 1 (substrate scope) to identify steric/electronic tolerances .

Q. How to resolve contradictions in reaction yields across substrates?

- Mechanistic Insights: The trifluoromethyl group enhances electrophilicity at the benzamide carbonyl, but steric hindrance from bulky amines (e.g., β-glucosamine) may reduce reactivity. Use DFT calculations to model transition states .

- Data Validation: Cross-check NMR yields with HPLC purity data. For low-yielding substrates, consider pre-functionalization (e.g., tosylation) to improve leaving-group quality .

Q. What is the role of this compound in direct deamination of primary amines?

- Mechanism: The benzamide acts as a nitrene precursor, facilitating C–N bond cleavage via radical or ionic pathways. The trifluoromethyl group stabilizes intermediates, enabling room-temperature deamination .

- Scope: Successful with aliphatic amines (e.g., pharmaceuticals, amino acids) and anilines (45°C). Functional group tolerance includes alcohols, ethers, and unprotected sugars (Table 2) .

- Applications: Late-stage editing of bioactive molecules (e.g., converting amines to alkanes) for SAR studies or metabolite synthesis .

Q. How to address discrepancies in mutagenicity data for anomeric amide derivatives?

- Ames Testing: Compare results for 4-amino-N-propyl derivatives (low mutagenicity) vs. other anomeric amides. Use S9 metabolic activation to assess pro-mutagenic potential .

- Mitigation: Replace mutagenic intermediates (e.g., benzyl chloride analogs) with safer alternatives. Monitor decomposition byproducts via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.